7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one
CAS No.: 78148-52-4
Cat. No.: VC16714828
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78148-52-4 |
|---|---|
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |
| Standard InChI | InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3 |
| Standard InChI Key | QWQSMEDUZQDVLA-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |
Introduction
Structural Overview
The chemical name 7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno naphtho[8a,1-b]furan-3-one indicates the following structural features:
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Core Structure: A decahydronaphthofuran backbone.
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Functional Groups:
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An epoxide ring (oxireno group) fused to the naphthofuran system.
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A ketone group (-one) at position 3.
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Methyl and methylene substituents at positions 7, 9a, and 4.
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This polycyclic compound exhibits a rigid three-dimensional conformation due to its fused rings, which may influence its reactivity and biological activity.
Synthesis
While specific synthetic routes for this exact compound are not directly available in the provided sources, similar compounds with fused naphthofuran or oxirane systems are synthesized through multi-step organic reactions. General methods include:
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Cyclization Reactions: Formation of the oxirane ring typically involves epoxidation of an alkene precursor using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
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Functionalization: Introduction of methyl and methylene groups can be achieved via alkylation or Wittig reactions.
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Fused Ring Systems: Construction of the naphthofuran core often involves Diels-Alder reactions or condensation reactions between aromatic aldehydes and cyclic ketones.
Potential Applications
Polycyclic compounds with functional groups like epoxides and ketones are often studied for their biological and chemical properties:
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Pharmacological Activity:
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Epoxide-containing molecules are known for their reactivity with nucleophiles, making them potential candidates for enzyme inhibition or covalent binding in drug discovery.
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Naphthofuran derivatives have been explored for antimicrobial, anti-inflammatory, and anticancer activities.
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Synthetic Intermediates:
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The compound's reactive functional groups make it a valuable intermediate in organic synthesis for building more complex molecules.
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Material Science Applications:
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Polycyclic compounds are sometimes used in the design of advanced materials due to their structural rigidity and stability.
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Challenges in Research
The synthesis and study of such compounds pose challenges due to their complex structures:
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Stereochemistry: The rigid polycyclic framework often results in multiple stereoisomers.
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Reactivity: The presence of an epoxide group can lead to side reactions during synthesis or storage.
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Biological Testing: Limited solubility in aqueous media may hinder bioavailability studies.
Future Directions
Further research on this compound could focus on:
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Developing efficient synthetic routes using green chemistry principles.
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Investigating its biological activity through in vitro and in vivo studies.
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Exploring its potential as a scaffold for designing new pharmacologically active molecules.
This compound represents an interesting target for synthetic organic chemistry and holds promise for applications in medicinal chemistry and material science due to its unique structural features.
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